molecular formula C7H6Cl2O2S B1295805 1,4-Dichloro-2-(methylsulfonyl)benzene CAS No. 66640-63-9

1,4-Dichloro-2-(methylsulfonyl)benzene

Cat. No.: B1295805
CAS No.: 66640-63-9
M. Wt: 225.09 g/mol
InChI Key: PBBNXJVBRMNLIN-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzene, where two chlorine atoms and a methylsulfonyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-(methylsulfonyl)benzene can be synthesized through several methods. One common method involves the chlorination of 2-(methylsulfonyl)benzene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dichloro-2-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(methylsulfonyl)benzene
  • 2,5-Dichlorophenyl methyl sulphone
  • 1,4-Dichloro-2-(methylsulfonyl)benzene

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,4-dichloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNXJVBRMNLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216805
Record name Benzene, 1,4-dichloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66640-63-9
Record name Benzene, 1,4-dichloro-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-dichloro-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66640-63-9
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